molecular formula C20H29NO3S B2710357 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide CAS No. 1210707-06-4

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide

Cat. No.: B2710357
CAS No.: 1210707-06-4
M. Wt: 363.52
InChI Key: XYQYLFGEFXWBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide features a 1,4-dioxaspiro[4.5]decane core, a methylene-linked acetamide group, and a 4-(propan-2-ylsulfanyl)phenyl substituent. Key characteristics inferred from analogs include:

  • Substituent effects: The propan-2-ylsulfanyl group (thioether) at the para position of the phenyl ring modulates lipophilicity and electronic properties compared to other substituents like methoxy or bromo groups.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3S/c1-15(2)25-18-8-6-16(7-9-18)12-19(22)21-13-17-14-23-20(24-17)10-4-3-5-11-20/h6-9,15,17H,3-5,10-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQYLFGEFXWBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide is a complex organic compound characterized by its unique spirocyclic structure and the presence of various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with neurotransmitter receptors and possible therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Features

The compound features a 1,4-dioxaspiro[4.5]decan moiety, which contributes to its structural complexity and potential biological activity. The presence of a propan-2-ylsulfanyl group on the phenyl ring enhances its lipophilicity, which may influence its interaction with biological targets.

Property Value
IUPAC NameThis compound
Molecular FormulaC₁₅H₁₉N₃O₂S
Molecular Weight299.39 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that compounds with similar structural frameworks have shown activity as 5-HT1A receptor agonists , which are implicated in mood regulation and anxiety disorders . The spirocyclic structure allows for unique binding interactions that can modulate receptor activity.

Pharmacological Properties

  • Neuropharmacological Effects :
    • Compounds derived from the spirocyclic framework have been studied for their neuroprotective properties. For instance, derivatives have demonstrated selective agonistic activity at the 5-HT1A receptor , suggesting potential applications in treating anxiety and depression .
  • Antimicrobial Activity :
    • Similar compounds have been evaluated for antimicrobial properties, indicating that modifications to the phenyl ring can enhance efficacy against various bacterial strains . The presence of the sulfanyl group may contribute to these effects by disrupting bacterial cell membranes.
  • Analgesic Properties :
    • Some studies have suggested that spirocyclic compounds exhibit analgesic effects, possibly through modulation of pain pathways in the central nervous system .

Case Study 1: Neuroprotective Activity

A study conducted by Franchini et al. (2016) evaluated a series of spirocyclic derivatives for their binding affinity to the 5-HT1A receptor. The compound N-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine was identified as a potent partial agonist with a pD2 value of 8.61 . This indicates strong potential for further development in neuropharmacology.

Case Study 2: Antimicrobial Evaluation

Research on related compounds has shown promising results against Gram-positive bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MIC) below 10 µg/mL . This suggests that structural modifications could lead to new antimicrobial agents.

Ongoing Research

Current research is focused on optimizing the synthesis of this compound to enhance yield and bioactivity. Techniques such as molecular docking studies are being employed to predict binding affinities and interactions with target receptors .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share core spirocyclic or acetamide motifs but differ in substituents and ring systems:

Compound Name Structure Highlights Molecular Formula Molecular Weight Key Features Reference
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(4-methoxyphenyl)acetamide 1,4-dioxaspiro[4.5]decane, 4-methoxyphenyl C₁₈H₂₅NO₄ 319.40 Methoxy group enhances electron density; higher polarity than thioether analogs.
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide 1,4-diazaspiro[4.5]decadiene, bromophenyl, dimethylphenyl C₂₃H₂₄BrN₃OS 484.43 Bromine increases steric bulk and lipophilicity; diazaspiro system may alter hydrogen-bonding capacity.
N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide 1,3-diazaspiro[4.5]decane, thiazolylsulfanyl C₂₀H₂₂N₄O₃S₂ 430.54 Thiazole ring enables π-π interactions; dioxo groups enhance solubility.
N-(4-methoxyphenyl)-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide 1,4-diazaspiro[4.4]nonadiene, phenylsulfanyl C₂₂H₂₂N₄O₂S 406.50 Smaller spiro ring (4.4 system) may reduce steric hindrance; methoxyphenyl improves bioavailability.

Substituent Effects on Physicochemical Properties

  • However, it is less electron-donating than methoxy, which may reduce resonance stabilization.
  • Thiazolylsulfanyl : Combines sulfur’s nucleophilicity with thiazole’s aromaticity, favoring interactions with metal ions or hydrophobic pockets .

Spirocyclic System Comparisons

  • 1,4-Dioxaspiro[4.5]decane (Target Compound) : The oxygen atoms in the dioxolane ring enhance solubility relative to nitrogen-containing spiro systems (e.g., diazaspiro). This system is prevalent in prodrugs due to hydrolytic stability .
  • 1,4-Diazaspiro[4.5]decane : Nitrogen atoms enable hydrogen bonding but may reduce metabolic stability compared to dioxaspiro analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.